Egrifta -

Egrifta

Catalog Number: EVT-10955777
CAS Number:
Molecular Formula: C221H366N72O67S
Molecular Weight: 5136 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of tesamorelin involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an inert solid support. The process typically includes:

  1. Deprotection: Removal of protective groups from the amino acids.
  2. Coupling: The activated form of an amino acid is added to the growing chain.
  3. Washing: The resin is washed to remove unreacted reagents and by-products.
  4. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and further purified.

The technical details indicate that specific coupling reagents such as HoBt (1-hydroxybenzotriazole) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to facilitate efficient bond formation between amino acids .

Molecular Structure Analysis

Tesamorelin has a complex molecular structure characterized by its sequence of amino acids. The molecular formula for tesamorelin acetate is C221H366N72067SC_{221}H_{366}N_{72067}S, with a molecular weight of approximately 5135.9 Da .

The structural formula includes various functional groups that contribute to its biological activity, including amide bonds and side chains typical of peptide structures. The three-dimensional conformation plays a critical role in its interaction with growth hormone receptors.

Chemical Reactions Analysis

Tesamorelin undergoes several chemical reactions during its synthesis and biological activity:

  1. Peptide Bond Formation: This reaction occurs during the synthesis process where amino acids are linked through amide bonds.
  2. Receptor Binding: In vivo, tesamorelin binds to growth hormone-releasing hormone receptors on pituitary somatotroph cells, triggering intracellular signaling pathways that lead to growth hormone release.
  3. Metabolism: Tesamorelin is metabolized in the body, leading to various metabolic products that may have additional biological effects.

The technical details of these reactions involve specific conditions such as pH adjustments and temperature controls to optimize yield and purity during synthesis .

Mechanism of Action

Tesamorelin exerts its effects primarily through its action on growth hormone-releasing hormone receptors located in the pituitary gland. Upon binding, it stimulates these receptors to promote the synthesis and secretion of endogenous growth hormone. This mechanism leads to increased levels of insulin-like growth factor 1 (IGF-1), which mediates many of the anabolic effects associated with growth hormone, including:

  • Enhanced lipolysis (fat breakdown)
  • Increased protein synthesis
  • Improved body composition by reducing visceral fat

Data from clinical studies indicate that tesamorelin significantly elevates IGF-1 levels in patients, demonstrating its efficacy in promoting metabolic health .

Physical and Chemical Properties Analysis

Egrifta appears as a white to off-white lyophilized powder intended for subcutaneous injection. Key physical and chemical properties include:

  • Molecular Weight: Approximately 5135.9 Da
  • pH Range: Between 4.5 and 7.4 when reconstituted
  • Solubility: Soluble in sterile water for injection
  • Stability: Requires careful handling post-reconstitution to maintain efficacy

These properties are critical for ensuring proper administration and effectiveness in clinical settings .

Applications

Egrifta is primarily used in clinical settings for:

  • Treatment of Lipodystrophy: Particularly in HIV-infected individuals who experience abnormal fat distribution.
  • Research Applications: Investigating the role of growth hormone in metabolism and body composition management.

The drug's ability to modulate growth hormone levels makes it a valuable tool in both therapeutic and research contexts related to metabolic disorders .

Molecular Pharmacology and Mechanism of Action

Tesamorelin (marketed as Egrifta) is a synthetic analog of human growth hormone-releasing hormone (Growth Hormone-Releasing Hormone) engineered specifically to overcome the pharmacological limitations of native Growth Hormone-Releasing Hormone while amplifying its therapeutic effects on growth hormone (Growth Hormone) secretion and metabolic regulation. Its primary clinical indication is the reduction of excess visceral adipose tissue in HIV-infected patients with lipodystrophy, acting through precise endocrine modulation [1] [2].

Growth Hormone-Releasing Hormone Analog Design

Structural Modifications Enhancing Proteolytic Stability

Tesamorelin retains the full 44-amino acid sequence of endogenous human Growth Hormone-Releasing Hormone (1-44-NH~2~) but incorporates a critical N-terminal modification where a trans-3-hexenoic acid group replaces the native tyrosine residue at position 1 [2] [7]. This synthetic alteration confers several key advantages:

  • Hydrophobicity and Receptor Affinity: The hexenoic acid moiety increases hydrophobic interactions with the ligand-binding domain of the Growth Hormone-Releasing Hormone receptor (Growth Hormone-Releasing Hormone-Receptor), enhancing binding affinity despite the removal of the N-terminal tyrosine [2] [4].
  • Steric Hindrance: The bulky hexenoic acid group physically obstructs access of exopeptidases to the peptide bond between residues 1 and 2 (Ala-Asp), a primary site of enzymatic degradation for the native peptide [2].
  • Extended Half-Life: While native Growth Hormone-Releasing Hormone exhibits an extremely short plasma half-life (minutes), Tesamorelin achieves a significantly extended half-life of 26-38 minutes in humans following subcutaneous administration, enabling once-daily dosing [1] [2] [4].

Table 1: Structural Features of Native Growth Hormone-Releasing Hormone vs. Tesamorelin

FeatureNative Growth Hormone-Releasing HormoneTesamorelin
Amino Acid Sequence1-44-NH~2~1-44-NH~2~
N-TerminusTyr-1trans-3-Hexenoic Acid
Molecular Weight~5040 g/mol5135.86 g/mol
Primary Stability LimitationRapid N-terminal degradation by DPP-IVEnhanced resistance to DPP-IV
Plasma Half-life (approx.)< 5 minutes26-38 minutes

Dipeptidyl Peptidase Resistance Mechanisms

Dipeptidyl peptidase IV (Dipeptidyl Peptidase IV) is a ubiquitous serine protease that rapidly inactivates native Growth Hormone-Releasing Hormone by cleaving the Ala^2^-Asp^3^ peptide bond after removing the N-terminal Tyr-Ala dipeptide. Tesamorelin's N-terminal hexenoic acid modification fundamentally alters its susceptibility:

  • Elimination of Cleavage Site: The absence of a free N-terminal α-amino group and the substitution of Tyr-1 prevent Dipeptidyl Peptidase IV recognition. Dipeptidyl Peptidase IV specifically requires a free N-terminus and preferentially cleaves after penultimate alanine or proline residues [2] [7].
  • Reduced Proteolysis Rate: In vitro studies demonstrate that Tesamorelin exhibits significantly slower degradation rates in plasma and tissue homogenates compared to native Growth Hormone-Releasing Hormone, primarily attributable to Dipeptidyl Peptidase IV resistance [2].
  • Consequence for Bioactivity: This resistance is the primary determinant of Tesamorelin's extended pharmacokinetic profile and sustained bioactivity, allowing it to reach the pituitary somatotrophs in an intact, functional form [2] [4].

Table 2: Dipeptidyl Peptidase IV Resistance Mechanisms and Impact

CharacteristicNative Growth Hormone-Releasing HormoneTesamorelinConsequence for Tesamorelin
N-terminal StructureH-Tyr-Ala-Asp-...trans-3-Hexenoyl-Ala-Asp-...Prevents Dipeptidyl Peptidase IV binding
DPP-IV Cleavage SitePresent (Tyr^1^-Ala^2^ bond)AbsentBlocks enzymatic hydrolysis
V~max~/K~m~ for DPP-IVHighNegligibleMarkedly reduced degradation rate
Major Degradation PathwayN-terminal truncation (Growth Hormone-Releasing Hormone(3-44)Non-DPP-IV proteases (slower)Enhanced stability & bioavailability

Growth Hormone-Releasing Hormone Receptor Binding Dynamics and Signaling Cascades

Tesamorelin acts as a high-affinity agonist at the human Growth Hormone-Releasing Hormone-Receptor, a G protein-coupled receptor predominantly expressed on pituitary somatotroph cells. The binding and activation process involves:

  • Receptor Binding: Tesamorelin binds to the extracellular N-terminal domain and transmembrane regions of the Growth Hormone-Releasing Hormone-Receptor. Its binding affinity (K~d~) is comparable to or slightly higher than native Growth Hormone-Releasing Hormone due to optimized hydrophobic interactions facilitated by the hexenoic acid moiety [1] [2] [7].
  • G Protein Activation: Ligand binding induces conformational change, activating the associated heterotrimeric G protein complex (primarily Gα~s~). This stimulates the exchange of GDP for GTP on the Gα~s~ subunit [2] [10].
  • cAMP/PKA Pathway: Activated Gα~s~ stimulates membrane-bound adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (Cyclic Adenosine Monophosphate) production. Cyclic Adenosine Monophosphate activates protein kinase A (Protein Kinase A), leading to phosphorylation of transcription factors, primarily cAMP response element-binding protein (CAMP Response Element-Binding Protein) [2] [6].
  • Growth Hormone Transcription and Release: Phosphorylated CAMP Response Element-Binding Protein translocates to the nucleus and binds cAMP response elements (CAMP Response Elements) in the promoter region of the Growth Hormone gene (GH1), stimulating transcription. Concurrently, Protein Kinase A-mediated phosphorylation events also promote the release of stored Growth Hormone from secretory vesicles via calcium-dependent exocytosis [1] [2].
  • Pulsatile Secretion: Crucially, Tesamorelin stimulates endogenous Growth Hormone secretion in a pulsatile manner, closely mimicking the physiological secretory pattern. This is attributed to its pharmacokinetic profile (relatively short half-life) and dynamic receptor interactions, avoiding the supraphysiological, continuous Growth Hormone secretion observed with direct Growth Hormone administration, which is associated with adverse effects [1] [3].

Splice variants of the Growth Hormone-Releasing Hormone-Receptor (e.g., SV1), expressed in some extrapituitary tissues and cancers, can also bind Tesamorelin and Growth Hormone-Releasing Hormone antagonists. However, Tesamorelin's primary therapeutic action on visceral fat occurs via the pituitary Growth Hormone-Releasing Hormone-Receptor and subsequent endocrine axis [6] [10].

Downstream Endocrine Pathways

Insulin-like Growth Factor 1 Synthesis Induction

The pulsatile increase in Growth Hormone secretion triggered by Tesamorelin initiates a well-defined endocrine cascade centered on Insulin-like Growth Factor 1 (Insulin-like Growth Factor 1) production:

  • Hepatic Insulin-like Growth Factor 1 Synthesis: Circulating Growth Hormone binds to Growth Hormone receptors on hepatocytes. This activates the JAK2 (Janus Kinase 2)-STAT5b (Signal Transducer and Activator of Transcription 5b) signaling pathway. Phosphorylated STAT5b dimers translocate to the nucleus and bind to regulatory elements in the IGF1 gene, potently stimulating transcription and subsequent Insulin-like Growth Factor 1 protein synthesis [1] [2].
  • Insulin-like Growth Factor Binding Protein 3 and Acid-Labile Subunit: Growth Hormone also stimulates hepatocytes to produce Insulin-like Growth Factor Binding Protein 3 and the acid-labile subunit (Acid-Labile Subunit). These form a stable ternary complex (Insulin-like Growth Factor 1 : Insulin-like Growth Factor Binding Protein 3 : Acid-Labile Subunit) in the circulation, significantly extending Insulin-like Growth Factor 1's half-life (from minutes to hours) and regulating its bioavailability to target tissues [2].
  • Dose-Dependent Increase: Clinical studies consistently demonstrate that Tesamorelin administration (2 mg/day subcutaneous) significantly increases serum Insulin-like Growth Factor 1 levels in a dose-dependent manner within weeks. This elevation is sustained with continued therapy and correlates with the reduction in visceral adipose tissue mass [1] [3] [8].

Hepatic and Peripheral Tissue Crosstalk

The metabolic effects of Tesamorelin are mediated predominantly by the induced increases in Growth Hormone and Insulin-like Growth Factor 1, acting in concert on target tissues:

  • Lipolysis in Visceral Adipose Tissue: Both Growth Hormone and Insulin-like Growth Factor 1 exert potent lipolytic effects. They activate hormone-sensitive lipase (Hormone-Sensitive Lipase) and inhibit lipoprotein lipase (Lipoprotein Lipase) activity within adipocytes. Visceral adipocytes express higher levels of Growth Hormone and Insulin-like Growth Factor 1 receptors compared to subcutaneous adipocytes, explaining the preferential reduction of visceral fat. Growth Hormone also promotes the browning of white adipose tissue and increases fatty acid oxidation [1] [2] [5].
  • Anabolic Effects in Muscle: Insulin-like Growth Factor 1 is a critical mediator of muscle protein synthesis. Increased circulating and locally produced Insulin-like Growth Factor 1 (via autocrine/paracrine mechanisms) activates the Insulin-like Growth Factor 1 receptor and downstream PI3K/AKT/mTOR (Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target Of Rapamycin) pathway in skeletal muscle, promoting amino acid uptake, protein translation, and myocyte proliferation/hypertrophy. This contributes to the observed increase in lean body mass in treated patients [2] [3].
  • Hepatic Glucose Metabolism (Complex Effects): Growth Hormone has counter-regulatory effects on insulin action, potentially inducing insulin resistance in muscle and liver. However, the reduction of visceral adipose tissue mass by Tesamorelin therapy exerts a countervailing beneficial effect. Visceral fat is a major source of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and free fatty acids (Free Fatty Acids), which impair insulin signaling (lipotoxicity). By reducing visceral fat burden, Tesamorelin can improve hepatic and peripheral insulin sensitivity, partially offsetting the direct diabetogenic potential of elevated Growth Hormone. Clinical studies show that while HbA1c may transiently increase early in therapy, responders achieving significant visceral adipose tissue loss often exhibit attenuated or normalized glucose parameters over time [2] [3] [8].
  • Regulation of the Axis: Elevated Insulin-like Growth Factor 1 exerts negative feedback on the hypothalamus and pituitary, suppressing endogenous Growth Hormone-Releasing Hormone secretion and Growth Hormone release. This helps prevent runaway stimulation of the axis by exogenous Tesamorelin [1] [2].

Properties

Product Name

Egrifta

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C221H366N72O67S

Molecular Weight

5136 g/mol

InChI

InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111-,112-,113-,114-,115-,116-,117-,118+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1

InChI Key

QBEPNUQJQWDYKU-BMGKTWPMSA-N

Canonical SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Isomeric SMILES

CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.